molecular formula C11H14ClNO2 B12975819 Ethyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate

Ethyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate

Cat. No.: B12975819
M. Wt: 227.69 g/mol
InChI Key: MUOOSMHZZRPIPM-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloropyridine moiety attached to a methylpropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate typically involves the reaction of 3-chloropyridine with ethyl 2-bromo-2-methylpropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and insecticidal properties.

    Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate can be compared with other similar compounds, such as:

    Ethyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-(3-fluoropyridin-2-yl)-2-methylpropanoate: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl 2-(3-iodopyridin-2-yl)-2-methylpropanoate: Similar structure but with an iodine atom instead of chlorine.

These similar compounds exhibit different chemical reactivities and properties due to the presence of different halogen atoms, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

ethyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate

InChI

InChI=1S/C11H14ClNO2/c1-4-15-10(14)11(2,3)9-8(12)6-5-7-13-9/h5-7H,4H2,1-3H3

InChI Key

MUOOSMHZZRPIPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C1=C(C=CC=N1)Cl

Origin of Product

United States

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